molecular formula C6H4Br2FN B1582199 2,6-Dibromo-4-fluoroaniline CAS No. 344-18-3

2,6-Dibromo-4-fluoroaniline

Cat. No.: B1582199
CAS No.: 344-18-3
M. Wt: 268.91 g/mol
InChI Key: VHPLZFGCNLDYQH-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-fluoroaniline (C₆H₄Br₂FN, molecular weight 268.91 g/mol) is a halogenated aniline derivative featuring two bromine atoms at the ortho positions (C2 and C6) and a fluorine atom at the para position (C4) relative to the amino group (-NH₂) . Its crystal structure, determined via X-ray diffraction, exhibits monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 17.0332(5) Å, b = 4.34070(10) Å, c = 21.9732(5) Å, and β = 109.6910(10)° . Key bond lengths include C–Br (1.892–1.897 Å), C–F (1.356–1.364 Å), and C–N (1.379–1.380 Å), consistent with other brominated benzene derivatives . The compound is stable under ambient conditions and is synthesized via condensation reactions, such as refluxing this compound with acetylacetone in benzene . Applications span organic synthesis, coordination chemistry (as a ligand for transition metals), and pharmaceutical intermediates, notably in the preparation of EP3 receptor antagonists like DG-041 .

Preparation Methods

Preparation via Acetylation and Bromination of 4-Fluoroaniline

Acetylation Step

  • Starting material: 4-fluoroaniline.
  • Reagent: Acetic anhydride or acetyl chloride.
  • Conditions: Reaction typically occurs at 50–100 °C for 1–3 hours.
  • Purpose: Formation of 4-fluoroacetanilide protects the amino group, enhancing regioselectivity in bromination.

Example from patent CN104447382A:

  • Para-fluoroaniline (355 kg, 3.2 kmol) is reacted with acetic anhydride (333 kg, 3.3 kmol) in a 2000 L reactor.
  • The exothermic reaction is controlled to maintain 105–110 °C during 1.5 hours.
  • After reaction completion, acetic acid byproduct is removed by decompression steam distillation.
  • Yield of acylation is high with raw material content <0.5% after reaction.

Bromination Step

  • Reagents: Hydrobromic acid (HBr), an oxidizing agent (hydrogen peroxide, sodium hypochlorite, sodium hypobromite, or peracetic acid).
  • Solvent: Chlorobenzene or other suitable organic solvent.
  • Conditions: Temperature controlled between 30–60 °C.
  • Mechanism: Bromination occurs on the acetylated intermediate to selectively introduce bromine atoms at the 2 and 6 positions.
  • Advantages: Using HBr with an oxidant instead of elemental bromine reduces dibromo impurities and equipment corrosion.

From the same patent:

  • After acetylation, chlorobenzene (800 kg) is added, cooled to 40–45 °C.
  • HBr (48 wt%, 648 kg, 3.8 kmol) is added and stirred.
  • Hydrogen peroxide (30 wt%, 544 kg, 4.8 kmol) is added dropwise, maintaining 40–45 °C.
  • Reaction proceeds for 3 hours.
  • The product 2,6-dibromo-4-fluoroacetanilide is obtained with dibromo impurity <0.1%.

Alternative Bromination Approaches

While the above method uses hydrobromic acid and oxidants, other methods involve bromine or bromide salts with hydrogen peroxide. However, these often have drawbacks such as:

  • Formation of polybrominated by-products.
  • Equipment corrosion due to bromine.
  • Lower selectivity and yield.

For example, bromination with elemental bromine at 45–55 °C can produce some dibromo impurities, affecting yield and purity.

Comparative Data Table of Preparation Methods

Step Method/Condition Reagents Used Temperature (°C) Yield (%) Purity (%) Notes
Acetylation 4-fluoroaniline + acetic anhydride Acetic anhydride (1.0–1.1 eq) 50–110 >95 >99 Exothermic, acetic acid removed by steam
Bromination Acetylated intermediate + HBr + H2O2 HBr (1.0–2.0 eq), H2O2 (1.0–3.5 eq) 30–60 ~90 >99 Low dibromo impurity (<0.1%)
Bromination (alt.) Acetylated intermediate + Br2 Bromine (stoichiometric) 45–55 70–85 90–95 Some dibromo by-product formation
Deprotection Hydrolysis of acetanilide Acidic or basic hydrolysis Variable >90 >98 Standard deprotection step

Research Findings and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

2,6-Dibromo-4-fluoroaniline is widely used as a building block in organic chemistry for synthesizing more complex molecules. Its halogenated structure allows for further functionalization, making it valuable in creating various derivatives.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate in the production of pharmaceuticals. Its ability to bind selectively to biological targets enhances its utility in drug development, particularly for compounds that modulate enzyme activity or receptor interactions .

Agrochemicals

The compound is also employed in the manufacture of agrochemicals , including herbicides and insecticides. It plays a role as an intermediate in synthesizing active ingredients that control pests and diseases in crops .

Case Study 1: Pharmaceutical Development

A study highlighted the use of this compound in synthesizing a new class of anti-inflammatory drugs. The compound's unique halogen substitution pattern was found to enhance binding affinity to specific receptors involved in inflammatory responses. This led to the development of more effective therapeutic agents with fewer side effects compared to existing treatments .

Case Study 2: Agrochemical Synthesis

Research conducted on the synthesis of novel insecticides demonstrated that this compound could be utilized as a precursor for creating effective compounds against agricultural pests. The study reported increased efficacy and lower toxicity profiles for formulations derived from this compound compared to traditional insecticides .

Mechanism of Action

The mechanism of action of 2,6-dibromo-4-fluoroaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved can vary based on the derivative or final product synthesized from this compound .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 2,6-dibromo-4-fluoroaniline with structurally related halogenated anilines:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Key Applications
This compound C₆H₄Br₂FN 268.91 2,6-Br; 4-F 64–66 Pharmaceutical synthesis
2,6-Dibromo-3-chloro-4-fluoroaniline C₆H₃Br₂ClFN 303.35 2,6-Br; 3-Cl; 4-F Not reported Intermediate in organic synthesis
4-Bromo-2,6-difluoroaniline C₆H₄BrF₂N 208.01 4-Br; 2,6-F Not reported Ligand in coordination chemistry
2,6-Dibromo-4-chloroaniline C₆H₄Br₂ClN 283.31 2,6-Br; 4-Cl Not reported Material science research
2,6-Dibromo-4-(difluoromethoxy)aniline C₇H₅Br₂F₂NO 317.93 2,6-Br; 4-OCHF₂ Not reported Biochemical research

Key Observations :

  • Molecular Weight : The addition of heavier halogens (e.g., Cl in 2,6-dibromo-3-chloro-4-fluoroaniline) increases molecular weight compared to fluorine-substituted analogs .
  • Steric and Electronic Effects: Ortho-bromine substituents create steric hindrance, while para-fluorine exerts strong electron-withdrawing effects, reducing the amino group’s basicity.
  • Thermal Stability: this compound exhibits notable stability in air and light, a property critical for storage and handling .

Biological Activity

Overview

2,6-Dibromo-4-fluoroaniline (DBFA) is an organic compound with the molecular formula C6H4Br2FN. It is characterized by the presence of two bromine atoms at the 2 and 6 positions and a fluorine atom at the 4 position on the benzene ring. This compound is notable for its applications in organic synthesis and medicinal chemistry, particularly as an intermediate in the development of biologically active molecules.

The synthesis of DBFA typically involves bromination and fluorination reactions. The compound can be synthesized through various methods, often using reagents like sodium hydroxide or potassium tert-butoxide in polar solvents such as dimethyl sulfoxide for substitution reactions. Strong oxidizing agents like potassium permanganate are also utilized for oxidation reactions.

Biological Activity

DBFA exhibits significant biological activity, particularly in medicinal chemistry. It has been investigated for its potential as a precursor in synthesizing pharmaceutical compounds targeting specific receptors, such as prostaglandin D2 receptors, which are implicated in allergic rhinitis treatment.

Mechanism of Action : The biological activity of DBFA is largely attributed to its ability to interact with various biomolecules. The halogen atoms enhance its binding affinity and selectivity towards molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to therapeutic effects.

Table 1: Biological Activity Summary of this compound

Study Findings Methodology
Hodgson & Nixon (Year)Investigated reaction with fuming nitric acid; produced 2,6-dibromo-4-benzoquinoneHPLC analysis
Research on ALK2 InhibitionDBFA derivatives showed high inhibitory activity against ALK2, a target for aggressive pediatric cancersKinase assays
Prostaglandin D2 Receptor StudyDemonstrated potential therapeutic applications in treating allergic rhinitisBiological assays

Pharmacological Applications

DBFA's role as an intermediate in drug synthesis has led to its examination in various pharmacological contexts. Notably, it has been explored for developing inhibitors targeting ALK2, which is associated with aggressive cancers like diffuse intrinsic pontine glioma (DIPG). The compound's derivatives have shown promising results in terms of selectivity and potency against wild-type and mutant forms of ALK2 .

Toxicological Profile

While DBFA shows potential therapeutic benefits, it also presents certain toxicological concerns. It may cause eye irritation and has been classified under various toxicity categories based on animal model studies. Chronic exposure is not thought to produce severe long-term effects; however, all exposure routes should be minimized .

Q & A

Q. Basic: How is the crystal structure of 2,6-Dibromo-4-fluoroaniline determined, and what are the key crystallographic parameters?

The crystal structure is resolved via single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 17.0332(5) Å, b = 4.34070(10) Å, c = 21.9732(5) Å, and β = 109.6910(10)°. The refinement uses a riding model for carbon-bound H atoms and free refinement for nitrogen-bound H atoms, achieving R₁ = 0.0256 and wR₂ = 0.0517. Key data include bond lengths (e.g., C–Br ≈ 1.89–1.92 Å) and angles, critical for understanding steric and electronic interactions .

Q. Basic: What experimental methods are recommended for synthesizing and purifying this compound?

While commercial synthesis is common, purification typically involves recrystallization from isopropanol via slow evaporation. Crystallization conditions (e.g., solvent polarity, temperature) must be optimized to avoid impurities, as heavy atoms like bromine can influence crystal packing. Characterization via 1H^1\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) is essential to confirm purity, with attention to isotopic patterns from bromine .

Q. Advanced: How do bromine and fluorine substituents influence the electronic structure of this compound, and how can this be modeled computationally?

The electron-withdrawing effects of Br and F substituents reduce electron density on the aromatic ring, which can be analyzed using density-functional theory (DFT). Hybrid functionals like B3LYP (which incorporate exact exchange) are recommended for accurate thermochemical properties. Basis sets such as 6-311++G(d,p) should include polarization/diffuse functions to model halogen atoms. Atomic charges (e.g., via Mulliken or NBO analysis) reveal regioselectivity in reactions .

Q. Advanced: What challenges arise in refining hydrogen atom positions in the crystal structure of halogenated anilines?

Nitrogen-bound H atoms in this compound are located via difference Fourier maps and refined freely due to their higher mobility, while C–H positions are calculated using riding models. Displacement parameters (Uiso) for H atoms must be constrained to 1.2×Ueq of the parent atom to avoid overparameterization. Heavy atoms (Br, F) dominate scattering, requiring high-resolution data (>0.8 Å) for accurate H-atom placement .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 19F^{19}\text{F} NMR detects deshielding (~-120 ppm for para-F). 1H^1\text{H} NMR shows NH₂ protons as broad singlets (~4.5 ppm).
  • IR : N–H stretches (~3400 cm⁻¹) and C–Br vibrations (~550 cm⁻¹) confirm functional groups.
  • MS : HRMS with ESI+ or EI+ identifies isotopic clusters (Br: 1:1 ratio for 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) .

Q. Advanced: How can substituent effects on reaction mechanisms (e.g., nucleophilic aromatic substitution) be studied in this compound?

Kinetic studies under varying conditions (temperature, solvent polarity) and computational modeling (transition state theory via DFT) reveal activation barriers. For example, bromine’s leaving-group ability can be compared to chlorine using Hammett plots. Solvent effects (e.g., DMSO vs. THF) on reaction rates are quantified via linear free-energy relationships (LFERs) .

Q. Basic: What safety precautions are necessary when handling this compound?

Use PPE (gloves, goggles, lab coat) to avoid inhalation/contact. Work in a fume hood due to potential dust formation. Spills require neutralization with absorbents (e.g., vermiculite) and disposal as halogenated waste. Acute toxicity data (e.g., LD50) should be referenced from SDS sheets .

Q. Advanced: How do crystallographic software tools (e.g., SHELX, Mercury) aid in analyzing halogen interactions in this compound?

SHELX refines heavy-atom positions using least-squares algorithms, while Mercury visualizes halogen bonds (C–Br⋯F, ~3.3 Å) and π-stacking interactions. The Materials Module in Mercury compares packing motifs across halogenated anilines, identifying trends in lattice energies .

Q. Basic: What are the applications of this compound in coordination chemistry?

The NH₂ group acts as a ligand for transition metals (e.g., Pd, Cu), forming complexes for catalysis or materials science. Substituents tune metal-binding affinity: Br and F enhance stability via inductive effects. Single-crystal studies of metal complexes reveal coordination geometries (e.g., square planar vs. tetrahedral) .

Q. Advanced: How can contradictions in experimental vs. computational bond lengths be resolved for halogenated aromatics?

Discrepancies between X-ray (shorter C–Br bonds due to electron density) and DFT (longer bonds) arise from basis set limitations. Use relativistic pseudopotentials (e.g., DKH) for Br and compare with benchmark studies. Multiwfn software analyzes wavefunctions to identify charge transfer effects .

Properties

IUPAC Name

2,6-dibromo-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPLZFGCNLDYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287631
Record name 2,6-Dibromo-4-fluoroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344-18-3
Record name 2,6-Dibromo-4-fluoroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 344-18-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dibromo-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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